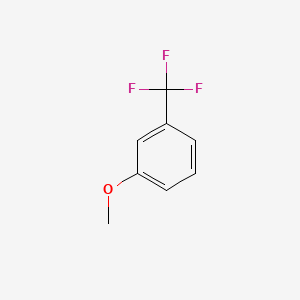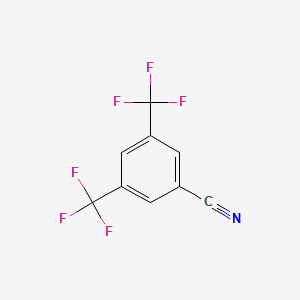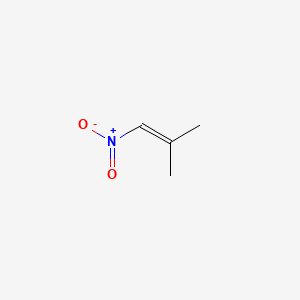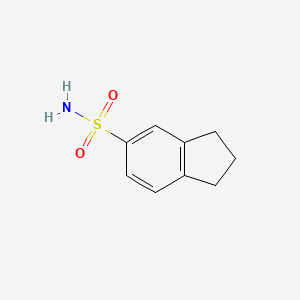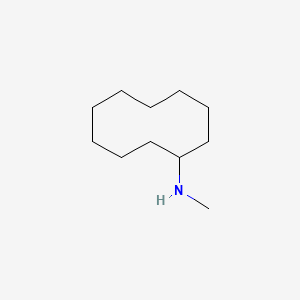
Bromoacétate d'isopropyle
Vue d'ensemble
Description
Isopropyl bromoacetate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester and a bromine atom, making it a valuable reagent in various chemical reactions.
Applications De Recherche Scientifique
Isopropyl bromoacetate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biaryl Sulphonamide Derivatives:
Cooling Agents: It is used in the synthesis of menthol glycinates, which are potential cooling agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl bromoacetate can be synthesized through the reaction of bromoacetyl bromide with isopropyl alcohol. The reaction typically occurs in the presence of a base such as pyridine and a solvent like dichloromethane. The reaction conditions are generally mild, with the temperature maintained at around 0°C for about 30 minutes .
Industrial Production Methods
In industrial settings, the production of isopropyl bromoacetate follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in isopropyl bromoacetate can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Esterification: The ester group can participate in esterification reactions to form different esters.
Hydrolysis: Isopropyl bromoacetate can be hydrolyzed to produce bromoacetic acid and isopropyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is conducted under reflux conditions.
Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.
Major Products
Nucleophilic Substitution: Produces substituted acetates.
Esterification: Forms various esters.
Hydrolysis: Yields bromoacetic acid and isopropyl alcohol.
Mécanisme D'action
The mechanism of action of isopropyl bromoacetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis, releasing bromoacetic acid and isopropyl alcohol. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites.
Comparaison Avec Des Composés Similaires
Isopropyl bromoacetate can be compared with other similar compounds such as:
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of an isopropyl group. It is also used in organic synthesis and has similar reactivity.
Methyl bromoacetate: Contains a methyl group and is used in similar applications but may have different reactivity due to the smaller alkyl group.
Tert-butyl bromoacetate: Has a tert-butyl group, which can provide steric hindrance and affect the reactivity.
The uniqueness of isopropyl bromoacetate lies in its balance between reactivity and stability, making it a versatile reagent in various chemical reactions.
Propriétés
IUPAC Name |
propan-2-yl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLEWKPXYZHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067529 | |
| Record name | Isopropyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29921-57-1 | |
| Record name | Isopropyl bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29921-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Isopropyl bromoacetate in the synthesis of diethyl diisopropyl carboxylate, and what makes it suitable for this application?
A1: Isopropyl bromoacetate acts as an alkylating agent in the synthesis of diethyl diisopropyl carboxylate. [] The research paper describes a one-step reaction where it reacts with diethyl malonate in the presence of a strong base and a catalyst. The bromine atom in Isopropyl bromoacetate is a good leaving group, facilitating nucleophilic substitution by the diethyl malonate anion. This reaction leads to the formation of the desired diethyl diisopropyl carboxylate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol](/img/structure/B1295145.png)
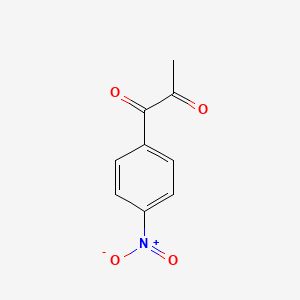
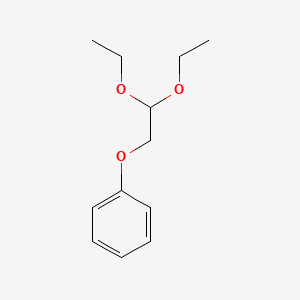
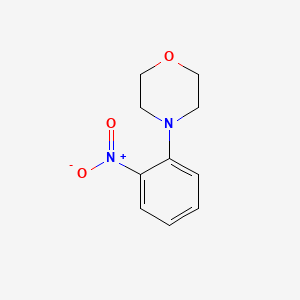
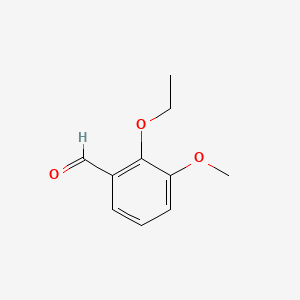
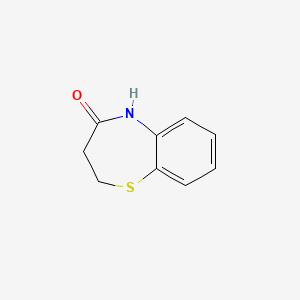

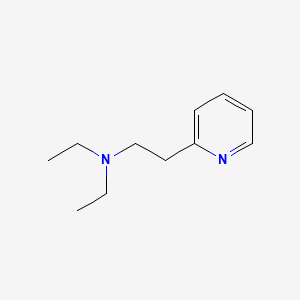
![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
